Due to the presence of both a fluorine atom and a thiol group, 3-Fluorothiophenol can act as a building block for the synthesis of various functional materials.
The thiol group in 3-Fluorothiophenol can participate in thiol-ene click chemistry, a reliable and efficient technique for creating new materials with specific properties. By reacting with alkenes, 3-Fluorothiophenol can be incorporated into polymers, resins, and other functional structures [].
3-Fluorothiophenol's ability to form strong bonds with gold surfaces makes it a candidate for the development of Self-assembled Monolayers (SAMs). SAMs are ordered assemblies of molecules on a substrate and can be used in various applications such as biosensors, molecular electronics, and corrosion protection []. The presence of the fluorine atom in 3-Fluorothiophenol might influence the properties of the SAMs, such as their packing density and electronic behavior.
The presence of a fluorine atom can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, both crucial factors for successful drug development [].
The thiol group can be used to attach 3-Fluorothiophenol to biomolecules like peptides or proteins through a process known as bioconjugation. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].
3-Fluorothiophenol, also known as 3-mercaptofluorobenzene, is an organic compound with the chemical formula C₆H₅FS and a CAS Registry Number of 2557-77-9. This compound consists of a thiol group (-SH) attached to a fluorobenzene ring, specifically at the meta position. It is recognized for its distinct properties, including being a flammable liquid that can cause skin irritation upon contact . The presence of the fluorine atom enhances its reactivity and solubility characteristics compared to other thiophenols.
Several methods exist for synthesizing 3-fluorothiophenol:
3-Fluorothiophenol finds applications in various fields:
3-Fluorothiophenol shares structural similarities with other thiophenolic compounds. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Thiophenol | C₆H₅SH | Basic structure without fluorine |
4-Fluorothiophenol | C₆H₄F-SH (fluorine at para position) | Different position of fluorine affects reactivity |
2-Fluorothiophenol | C₆H₄F-SH (fluorine at ortho position) | Increased steric hindrance due to ortho substitution |
3-Bromo-thiophenol | C₆H₄Br-SH | Bromine substituent alters electronic properties |
The uniqueness of 3-fluorothiophenol lies in its specific positioning of the fluorine atom, which influences its chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse
3-Fluorothiophenol exhibits distinctive infrared spectroscopic features that reflect its unique molecular structure containing both fluorine substitution and a thiol functional group. Based on detailed matrix-isolation studies conducted in nitrogen matrices at 16 K, the compound displays several characteristic vibrational bands that serve as diagnostic markers for structural identification.
The most prominent IR absorption bands of 3-fluorothiophenol and their assignments are summarized in the following table:
Wavenumber (cm⁻¹) | Intensity | Assignment | Description |
---|---|---|---|
1604 | Very Strong | νCC | Aromatic C-C ring stretching |
1591/1584 | Very Strong | νCC | Aromatic C-C ring stretching |
1482/1480 | Very Strong | δCH; νCC | In-plane CH bending + C-C stretching |
1231/1227 | Strong | νCF; νCC; δCH | C-F stretching with C-C stretching and CH bending |
886/877 | Strong | δR; νCF | Ring deformation with C-F stretching |
2611 | Very Weak | νSH | S-H stretching vibration |
3110-3050 | Weak | νCH | C-H stretching vibrations |
The fingerprint region (400-1700 cm⁻¹) is dominated by aromatic ring vibrations, with the C-C stretching modes at 1604 and 1591/1584 cm⁻¹ being particularly intense. The C-F stretching vibration appears as a strong band at 1231/1227 cm⁻¹, often coupled with ring vibrations, while the characteristic S-H stretching vibration is observed as a weak multiplet at 2611 cm⁻¹.
3-Fluorothiophenol exists in two principal conformers: the cis (1c) and trans (1t) forms, which differ in the orientation of the S-H bond relative to the fluorine substituent. These conformers exhibit nearly identical energetic stability, with energy differences typically less than 0.1 kJ/mol regardless of the computational method employed.
Conformational Effects on Vibrational Spectra:
The structural similarity between the cis and trans conformers is reflected in their calculated IR spectra. Most vibrational bands of the two conformers either overlap completely or appear at very close wavenumbers, making definitive assignment to individual conformers challenging. However, several experimental observations suggest the presence of both conformers:
The rotamerization barrier between conformers is calculated to be 4.5-5.7 kJ/mol at the B3LYP level, sufficiently low to allow equilibration at room temperature before matrix deposition. This explains why both conformers are observed experimentally in nearly equal proportions.
Matrix isolation spectroscopy in nitrogen matrices at 16 K provides optimal conditions for characterizing 3-fluorothiophenol without intermolecular interactions that could complicate spectral interpretation. The technique offers several advantages:
Experimental Conditions:
Matrix Effects:
The S-H stretching vibration at 2611 cm⁻¹ shows enhanced intensity compared to theoretical predictions, attributed to S-H···N₂ interactions that polarize the S-H bond. This phenomenon is commonly observed for hydrogen-bond donors in matrix environments and serves as evidence of guest-host interactions.
Photochemical Behavior:
Matrix isolation studies reveal that upon UV irradiation at 285 nm, 3-fluorothiophenol undergoes thiol-to-thione phototautomerization, producing three distinct thione isomers with characteristic IR signatures. This photoreaction demonstrates the utility of matrix isolation for studying reactive intermediates and photochemical processes.
3-Fluorothiophenol contains a fluorine atom that makes it amenable to ¹⁹F NMR analysis. Based on established chemical shift patterns for fluorinated aromatics, the fluorine chemical shift is expected to fall within the aromatic fluorine range of -80 to -170 ppm relative to CFCl₃.
Expected ¹⁹F NMR Parameters:
The meta-substitution pattern places the fluorine atom in a position that experiences moderate electronic effects from the electron-donating thiol group, resulting in a chemical shift that differs from simple fluorobenzene (-113.5 ppm).
Proton NMR characteristics of 3-fluorothiophenol would be expected to show:
Aromatic Region (7-8 ppm):
Thiol Proton (~2-3 ppm):
Carbon-13 NMR would provide detailed information about the aromatic carbon framework:
Expected Chemical Shift Ranges:
Coupling Effects:
3-Fluorothiophenol (molecular formula C₆H₅FS, molecular weight 128.167 Da) exhibits characteristic mass spectrometric fragmentation patterns under electron ionization conditions.
Molecular Ion Peak:
Primary Fragmentation Routes:
Loss of SH (m/z 95):
Loss of Fluorine (m/z 109):
Ring Fragmentation:
The fragmentation pattern of 3-fluorothiophenol can be compared with other fluorinated aromatics and thiophenols to understand structure-fragmentation relationships. The presence of both electron-withdrawing fluorine and electron-donating sulfur creates unique electronic effects that influence fragmentation pathways.
3-Fluorothiophenol exhibits characteristic UV absorption arising from electronic transitions within the aromatic π-system modified by both fluorine and thiol substitution effects.
Primary Electronic Transitions:
S₀ → S₁ Transition:
Higher Energy Transitions:
Solvatochromic Behavior:
The electronic absorption spectrum of 3-fluorothiophenol shows solvent-dependent shifts reflecting the molecule's electronic properties:
The UV absorption properties directly relate to the photochemical behavior observed in matrix isolation studies:
Raman spectroscopy provides complementary vibrational information to IR spectroscopy, with different selection rules highlighting symmetric vibrations and polarizable bonds.
Expected Strong Raman Bands:
Aromatic Ring Vibrations:
Heteroatom Vibrations:
Raman spectroscopy can potentially distinguish between cis and trans conformers through:
Studies of thiophenol adsorption on gold surfaces using surface-enhanced Raman spectroscopy (SERS) provide insights into molecular orientation and electronic effects. Similar studies with 3-fluorothiophenol could reveal:
Attenuated Total Reflection (ATR) sampling represents a powerful technique for direct analysis of 3-fluorothiophenol without extensive sample preparation.
ATR Methodology:
Advantages for 3-Fluorothiophenol Analysis:
Transmission FTIR:
ATR-FTIR:
Wavelength-Dependent Penetration:
ATR spectra require correction for wavelength-dependent penetration depth, where longer wavelengths penetrate deeper into the sample. For 3-fluorothiophenol:
Band Intensity Relationships:
The following table compares relative intensities between transmission and ATR modes:
Vibrational Mode | Transmission FTIR | ATR-FTIR | Correction Factor |
---|---|---|---|
S-H stretch (2611 cm⁻¹) | Weak | Very weak | Reduced intensity |
C-H stretch (3100 cm⁻¹) | Weak | Weak | Minimal change |
C-C stretch (1600 cm⁻¹) | Very strong | Strong | Slight reduction |
C-F stretch (1230 cm⁻¹) | Strong | Strong | Enhanced relative to higher frequencies |
Ring deformation (880 cm⁻¹) | Strong | Very strong | Enhanced intensity |
Quality Control Applications:
Research Applications:
Flammable;Irritant